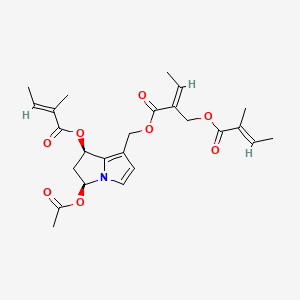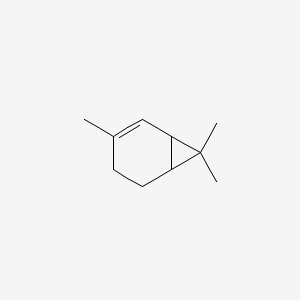
2-Carene
Overview
Description
2-Carene is a bicyclic monoterpene with the molecular formula C10H16. It is a naturally occurring compound found in the essential oils of various plants, such as pine, cedarwood, and rosemary . This compound is known for its pleasant aroma, reminiscent of turpentine, and is used in the fragrance industry. It is also a significant component in the production of other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Carene can be synthesized through the isomerization of 3-carene. This process involves the use of a sodium/o-chlorotoluene catalyst in a solvent-free environment, which has been shown to yield a high conversion rate and selectivity . The reaction conditions typically involve heating the reactants to facilitate the isomerization process.
Industrial Production Methods: Industrially, this compound is often obtained through the distillation of plant essential oils, particularly from pine trees. The process involves steam distillation of pine resin, followed by fractional distillation to isolate this compound . This method is preferred due to its efficiency and the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions: 2-Carene undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation with ozone, which has been studied for its atmospheric implications .
Common Reagents and Conditions:
Oxidation: Ozone is commonly used as an oxidizing agent for this compound.
Isomerization: Sodium/o-chlorotoluene catalyst is used for the isomerization of 3-carene to this compound.
Major Products Formed:
Scientific Research Applications
2-Carene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Carene involves its interaction with cellular membranes and metabolic pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt cell membranes, leading to leakage of cellular contents and metabolic dysfunction . Additionally, it can bind to bacterial DNA, affecting its structure and function .
Comparison with Similar Compounds
Uniqueness of 2-Carene: this compound is unique due to its specific isomerization properties and its role as a chiral building block in organic synthesis . Its distinct aroma and applications in the fragrance industry also set it apart from other similar compounds .
Properties
IUPAC Name |
3,7,7-trimethylbicyclo[4.1.0]hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h6,8-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVJWOMJGCHRRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C2(C)C)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858821 | |
| Record name | 2-Carene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554-61-0 | |
| Record name | 2-Carene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,14,15-DIBENZO-4,7,13,16,21,24-HEXAOXA-1,10-DIAZABICYCLO[8.8.8]HEXACOSANE](/img/structure/B1609246.png)
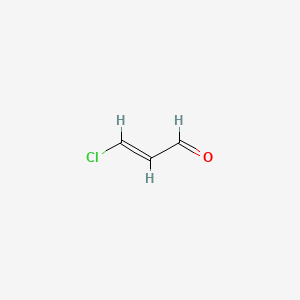
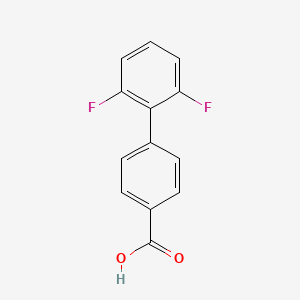
![2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide](/img/structure/B1609249.png)
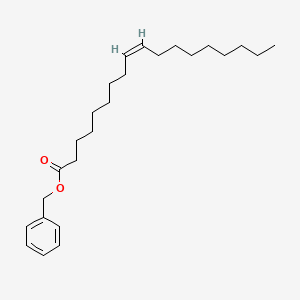
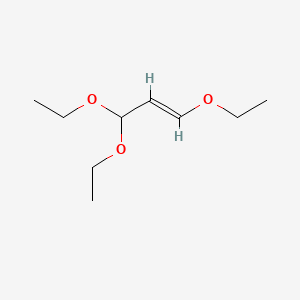
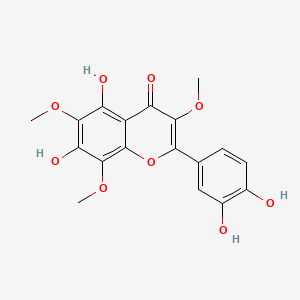

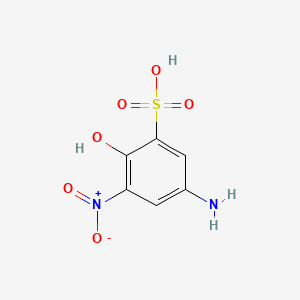

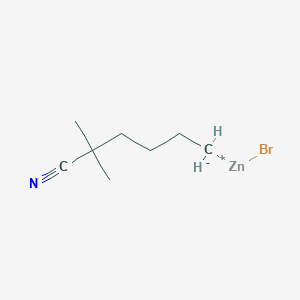
![[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-3-methyl-2-[1-[(E)-2-methylbut-2-enoyl]oxyethyl]butanoate](/img/structure/B1609263.png)

